5-cyclopropyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into similar compounds has shown significant potential in antimicrobial applications. For instance, novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized and demonstrated good to excellent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019). This suggests the potential of related compounds in addressing bacterial and fungal infections.
Anticancer and Anti-inflammatory Agents
Compounds with similar structural features have been evaluated for their anticancer and anti-inflammatory properties. A study on novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016). These findings highlight the potential therapeutic applications of compounds with similar molecular structures.
Enzyme Inhibition
Some derivatives have shown promising results as enzyme inhibitors. A study on 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides revealed significant in vitro antimycobacterial activity and isocitrate lyase inhibition, suggesting a role in combating Mycobacterium tuberculosis (Sriram et al., 2010). This indicates the potential utility of similar compounds in the development of new antimycobacterial therapies.
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-10-8-15(23)20-17(18-10)22-6-4-12(5-7-22)19-16(24)13-9-14(25-21-13)11-2-3-11/h8-9,11-12H,2-7H2,1H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMFZOUEGWOONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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